molecular formula C11H17NO3 B070330 Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate CAS No. 179060-29-8

Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate

Cat. No. B070330
M. Wt: 211.26 g/mol
InChI Key: WCYYCMDUMYZLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate, also known as A77 1726, is a chemical compound that has been found to possess several pharmacological properties. It is a prodrug of leflunomide, which is used in the treatment of rheumatoid arthritis. The compound has been extensively studied for its potential use in the treatment of various diseases.

Mechanism Of Action

Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate acts by inhibiting the activity of dihydroorotate dehydrogenase, which is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of immune cells.

Biochemical And Physiological Effects

Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been found to possess several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been found to inhibit the proliferation of T cells and B cells, which are involved in the immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate in lab experiments is its specificity for dihydroorotate dehydrogenase. This specificity allows for the selective inhibition of immune cell proliferation without affecting other cell types. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability.

Future Directions

There are several future directions for the study of Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate. One direction is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Another direction is the development of more potent and selective inhibitors of dihydroorotate dehydrogenase, which can lead to more effective treatments for immune-related diseases. Additionally, the compound can be studied for its potential use in combination therapies with other drugs.

Scientific Research Applications

Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, immunomodulatory, and antiproliferative properties. The compound has been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and psoriasis.

properties

CAS RN

179060-29-8

Product Name

Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[2-(furan-3-yl)ethyl]carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13)

InChI Key

WCYYCMDUMYZLDU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=COC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=COC=C1

synonyms

Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 19.020 g (78.839 mmol) of N-[2-(3-furyl)ethyl]phthalimide and 5.74 ml (118 mmol) of hydrazine monohydrate in 200 ml of ethanol was refluxed for 1 hour. After cooling to room temperature, the reaction mixture was poured into aqueous sodium hydroxide and extracted with dichloromethane 3 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude 2-(3-furyl)ethylamine was dissolved in 150 ml of dichloromethane; a solution of 22.4 g (102 mmol) of di-tert-butyl dicarbonate in 50 ml of dichloromethane was added dropwise at room temperature, followed by stirring for 0.5 hours. The solvent was distilled off under reduced pressure; the resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1 to 6/1) to yield N-tert-butoxycarbonyl-2-(3-furyl)ethylamine as a mixture with di-tert-butyl dicarbonate.
Name
N-[2-(3-furyl)ethyl]phthalimide
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
5.74 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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